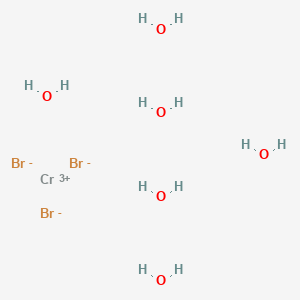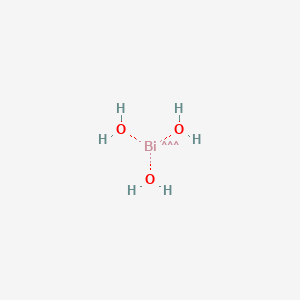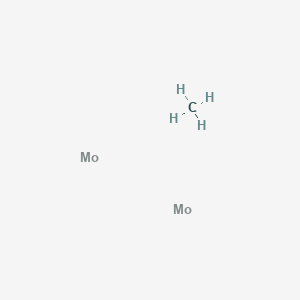
Aluminium yttrium trioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminium yttrium trioxide, also known as Y3Al5O12, is a material that has gained significant attention in the scientific community due to its unique properties. It is a transparent crystal that is highly resistant to heat, radiation, and chemical corrosion. This material has been studied extensively for its potential applications in various fields, including electronics, optics, and biomedicine.
Wirkmechanismus
The mechanism of action of aluminium yttrium trioxide varies depending on its application. In electronics, it acts as a substrate for the growth of gallium nitride-based devices, which have high electron mobility and low power consumption. In optics, it acts as a scintillator, which emits light when exposed to radiation. In biomedicine, it acts as a drug carrier, which can release drugs in a controlled manner.
Biochemische Und Physiologische Effekte
Aluminium yttrium trioxide has been shown to have minimal toxicity and biocompatibility in vitro and in vivo studies. It has been used as a drug carrier in cancer therapy, where it has shown promising results in delivering drugs to cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using aluminium yttrium trioxide in lab experiments include its high thermal stability, chemical resistance, and non-toxicity. However, its limitations include its high cost and difficulty in synthesis.
Zukünftige Richtungen
The future directions for research on aluminium yttrium trioxide include its potential applications in energy storage, catalysis, and environmental remediation. It can also be studied further for its potential as a drug carrier for targeted drug delivery. Additionally, research can be done to improve the synthesis methods and reduce the cost of production.
Synthesemethoden
The synthesis of aluminium yttrium trioxide can be achieved through various methods, including solid-state reaction, sol-gel method, and hydrothermal synthesis. The most common method involves the solid-state reaction between aluminium oxide and yttrium oxide at high temperatures.
Wissenschaftliche Forschungsanwendungen
Aluminium yttrium trioxide has been extensively studied for its potential applications in various scientific fields. In the field of electronics, it has been used as a substrate for the growth of gallium nitride-based devices. In optics, it has been used as a scintillator for gamma radiation detection. In biomedicine, it has been studied for its potential as a drug carrier due to its biocompatibility and non-toxicity.
Eigenschaften
CAS-Nummer |
12003-86-0 |
|---|---|
Produktname |
Aluminium yttrium trioxide |
Molekularformel |
AlO3Y |
Molekulargewicht |
163.886 g/mol |
IUPAC-Name |
aluminum;oxygen(2-);yttrium(3+) |
InChI |
InChI=1S/Al.3O.Y/q+3;3*-2;+3 |
InChI-Schlüssel |
JNDMLEXHDPKVFC-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Al+3].[Y+3] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[Al+3].[Y+3] |
Andere CAS-Nummern |
12005-21-9 12003-86-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-[(Propylamino)sulfonyl]benzoic acid](/img/structure/B76603.png)


